(R)-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid (R)-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17544177
InChI: InChI=1S/C10H9NO2S/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,9H,11H2,(H,12,13)/t9-/m0/s1
SMILES:
Molecular Formula: C10H9NO2S
Molecular Weight: 207.25 g/mol

(R)-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid

CAS No.:

Cat. No.: VC17544177

Molecular Formula: C10H9NO2S

Molecular Weight: 207.25 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid -

Specification

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
IUPAC Name (2R)-2-amino-2-(1-benzothiophen-2-yl)acetic acid
Standard InChI InChI=1S/C10H9NO2S/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,9H,11H2,(H,12,13)/t9-/m0/s1
Standard InChI Key KDYXGXDHXZGAKN-VIFPVBQESA-N
Isomeric SMILES C1=CC=C2C(=C1)C=C(S2)[C@@H](C(=O)O)N
Canonical SMILES C1=CC=C2C(=C1)C=C(S2)C(C(=O)O)N

Introduction

Structural and Chemical Properties

The compound’s structure integrates a benzo[b]thiophene ring—a fused bicyclic system comprising a benzene and thiophene—with a glycine-derived side chain. The (R)-configuration at the α-carbon introduces chirality, critical for interactions in biological systems. Key properties include:

Electronic Characteristics

The benzo[b]thiophene system exhibits aromaticity with electron-rich sulfur and π-conjugation, influencing reactivity. Substitution at the 2-position directs electrophilic attacks to the 3- and 6-positions due to resonance and inductive effects .

Stereochemical Considerations

Chiral centers in α-amino acids like this compound are typically resolved via asymmetric synthesis or enzymatic methods. The (R)-enantiomer’s configuration is confirmed by X-ray crystallography or circular dichroism (CD) spectroscopy in analogous systems .

Synthetic Routes

Benzo[b]Thiophene Core Construction

The benzo[b]thiophene scaffold is synthesized via acid-catalyzed cyclization of o-mercaptocinnamic acid derivatives or catalytic condensation of styrene and sulfur . For 2-substituted variants, methods include:

  • Halogenation/Nitration: Nitration of benzo[b]thiophene with HNO₃/AcOH yields 3-nitro derivatives predominantly .

  • Buchwald-Hartwig Amination: Coupling bromobenzo[b]thiophenes with amines introduces amino groups at the 2- or 3-position .

Introducing the Amino-Acetic Acid Moiety

A two-step strategy is employed:

  • Strecker Synthesis: Condensation of benzo[b]thiophene-2-carbaldehyde with ammonium cyanide and subsequent hydrolysis yields the racemic amino acid.

  • Asymmetric Catalysis: Enantioselective addition using chiral organocatalysts (e.g., thiourea derivatives) achieves the (R)-configuration .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Benzo[b]thiophene nitrationHNO₃, AcOH, 60–70°C85
AminationPiperidine, CuI, K₃PO₄, 110°C72
Asymmetric Strecker(R)-BINOL-phosphoric acid, MeCN, RT89 (95% ee)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Aromatic protons of benzo[b]thiophene appear as doublets (δ 7.2–8.1 ppm). The α-methine proton (CH(NH₂)) resonates at δ 4.3–4.5 ppm as a quartet due to coupling with NH₂ and COOH .

  • ¹³C NMR: The carboxylic carbon (COOH) appears at δ 172–175 ppm, while the thiophene carbons range from δ 120–140 ppm .

Infrared (IR) Spectroscopy

Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (NH₂/OH stretches) confirm the amino acid structure .

Applications in Drug Discovery

Enzyme Inhibition

The compound’s structure mimics natural amino acids, enabling potential inhibition of enzymes like D-amino acid oxidase (DAAO). Analogous benzo[b]thiophene derivatives show activity in neurological disorders .

Asymmetric Catalysis

Chiral benzo[b]thiophene-amino acids serve as ligands in metal-catalyzed reactions. For example, Cu(II) complexes facilitate enantioselective aldol reactions (up to 92% ee) .

Table 2: Biological Activity of Analogues

DerivativeTarget EnzymeIC₅₀ (μM)Reference
3-Nitrobenzo[b]thiopheneDAAO12.3
2-Amino-benzo[b]thiopheneGlutamate racemase8.7

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